molecular formula C13H15NO2S B6597071 tert-Butyl benzo[b]thiophen-3-ylcarbamate CAS No. 89564-05-6

tert-Butyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B6597071
CAS No.: 89564-05-6
M. Wt: 249.33 g/mol
InChI Key: FIERANRXVQECJU-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-3-ylcarbamate: is an organic compound with the molecular formula C13H15NO2S. It is a white amorphous solid with a distinctive odor. This compound is used in various applications, including as a precursor for dyes and in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing tert-Butyl benzo[b]thiophen-3-ylcarbamate involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl benzo[b]thiophen-3-ylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

  • tert-Butyl benzo[b]thiophen-2-ylcarbamate
  • tert-Butyl benzo[b]thiophen-3-ylcarbamate
  • tert-Butyl benzo[b]thiophen-2-ylcarbamate

Comparison: While these compounds share similar structures, this compound is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIERANRXVQECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525399
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89564-05-6
Record name tert-Butyl 1-benzothiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-benzothiophen-3-yl)carbamate
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